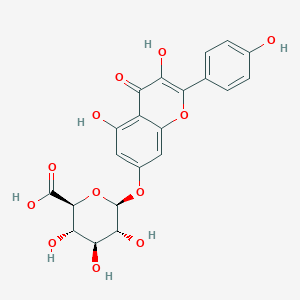

Kaempferol 7-glucuronide

Description

Properties

Molecular Formula |

C21H18O12 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1 |

InChI Key |

HKMMHEQNCQNUNN-JENRNSKYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the biological activity of Kaempferol 7-glucuronide?

An In-depth Technical Guide to the Biological Activity of Kaempferol Glucuronides

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of kaempferol glucuronides, with a primary focus on Kaempferol 7-glucuronide and its closely related analogues. It details the anti-inflammatory, antioxidant, and anticancer properties, the underlying molecular mechanisms, and the experimental protocols used to ascertain these activities.

Introduction

Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonol found in a wide variety of plants and plant-derived foods, including kale, beans, tea, spinach, and broccoli.[1] In nature, kaempferol is frequently found conjugated to sugar moieties, forming glycosides. Glucuronidation is a major metabolic pathway for flavonoids in humans, leading to the formation of glucuronide conjugates such as this compound.[2] These metabolites are crucial as they represent the circulating forms of the compound in the body and may possess distinct biological activities compared to the parent aglycone.[3] This guide synthesizes the current understanding of the pharmacological effects of kaempferol glucuronides, focusing on their therapeutic potential.

Key Biological Activities

The primary biological activities attributed to kaempferol and its glucuronidated forms include potent anti-inflammatory, antioxidant, and anticancer effects. These activities are underpinned by the modulation of critical cellular signaling pathways.

Anti-inflammatory and Anti-Neuroinflammatory Activity

Kaempferol glucuronides have demonstrated significant anti-inflammatory and neuroprotective effects. They act by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages and microglia.

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4][5]

-

Inhibition of Pro-inflammatory Mediators: Studies on kaempferol glycosides, such as Kaempferol 7-O-β-D-glucoside (KPG) and Kaempferol-3-O-β-d-glucuronate (K3G), show potent inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[4][6][7] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

-

Modulation of NF-κB Pathway: Kaempferol glycosides inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[6]

-

Modulation of MAPK Pathway: These compounds also attenuate the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5][8] Since MAPKs are upstream regulators of transcription factors like AP-1 and NF-κB, their inhibition contributes significantly to the anti-inflammatory effect.[5]

Quantitative Data:

The following table summarizes the reported anti-inflammatory and cytoprotective effects of a closely related kaempferol glycoside.

| Biological Activity | Model System | Compound | Concentration | Quantitative Effect | Reference |

| Cytoprotection | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HUVECs | 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide | 0.1 µM | Reduced LDH release to 8.7-fold over control (vs. 10.7-fold in OGD/R alone) | [9] |

| 1 µM | Reduced LDH release to 6.2-fold over control | [9] | |||

| 10 µM | Reduced LDH release to 3.8-fold over control | [9] | |||

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 Macrophages | Kaempferol 7-O-β-D-glucoside (KPG) | Not specified | Suppressed production of NO, PGE2, TNF-α, IL-1β, and IL-6 | [6] |

| Inhibition of Pro-inflammatory Enzymes | LPS-stimulated BV2 Microglial Cells | Kaempferol-3-O-β-d-glucuronate (K3G) | 25 µM & 50 µM | Strongly inhibited LPS-induced activation of p-JNK, p-ERK, and p-p38 MAPK | [5] |

Antioxidant Activity

Flavonoids, including kaempferol and its derivatives, are well-known for their antioxidant properties.[4][10] They can neutralize free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of numerous chronic diseases.[11]

Mechanism of Action: The antioxidant capacity of flavonoids is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[12] Kaempferol glycosides also exert antioxidant effects by upregulating endogenous antioxidant defense systems, such as the Nrf2/HO-1 signaling cascade.[4][11]

Quantitative Data: While specific IC50 values for this compound are not readily available in the cited literature, data for related extracts and compounds provide context for its potential activity. Antioxidant capacity is often measured using DPPH and ABTS radical scavenging assays.[12]

| Biological Activity | Assay | Compound/Extract | IC50 Value | Reference |

| Antioxidant | DPPH | Clove bud Essential Oil (for comparison) | 3.8 µg/mL | [12] |

| ABTS | Clove bud Essential Oil (for comparison) | 11.3 µg/mL | [12] | |

| DPPH | Methanolic extract of Maytenus monticola | 31.9 µg/mL | [13] |

Anticancer Activity

Kaempferol, the aglycone, has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[14][15] While research on its glucuronide metabolites is less extensive, the general mechanisms are considered relevant.

Mechanism of Action: Kaempferol and its derivatives exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: They can trigger apoptosis by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and activating caspases.[10][14]

-

Cell Cycle Arrest: Kaempferol can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[14][15]

-

Inhibition of Angiogenesis: It has been shown to inhibit the formation of new blood vessels (angiogenesis) by suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[15][16]

-

Inhibition of Metastasis: Kaempferol can prevent cancer cell migration and invasion by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[14][17]

-

Modulation of Signaling Pathways: The anticancer effects are mediated by the inhibition of critical signaling pathways involved in cancer progression, such as PI3K/Akt, MAPK, and JAK-STAT.[14][16][18][19]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by kaempferol glucuronides.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

References

- 1. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]

- 2. Kaempferol: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [ouci.dntb.gov.ua]

- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]

- 10. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Kaempferol 7-Glucuronide: Natural Sources, Biosynthesis, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a prominent dietary flavonol, and its glycosidic derivatives have garnered significant attention within the scientific community for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these derivatives, Kaempferol 7-glucuronide (Ka-7-G) is of particular interest due to the role of glucuronidation in the metabolism and bioavailability of flavonoids. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound and Related Glycosides

Kaempferol 7-O-glucuronide and its related 7-O-glucosides have been identified in various plant species. While quantitative data for the glucuronide form is limited, the following table summarizes the known plant sources and, where available, the concentration of these compounds.

| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight unless specified) |

| Cichorium intybus (Chicory) | Asteraceae | Aerial Parts | Kaempferol 7-O-glucuronide | Data not available[1][2] |

| Cassia renigera | Fabaceae | Flowers | Kaempferol 7-O-glucoside | 0.21[3] |

| Equisetum species (Horsetail) | Equisetaceae | Sterile Stems | Kaempferol 3-hexoside-7-rhamnoside | Data not available[4] |

| Potentilla chinensis | Rosaceae | Leaves | Kaempferol-bis-3,7-O-β-d-glucuronide | Data not available[5][6] |

| Cudrania tricuspidata | Moraceae | Leaves | Kaempferol 7-O-β-D-glucoside | Data not available[7] |

| Citrus Processing Waste | Rutaceae | Peel | Kaempferol 7-O-glucuronide | 0.26 mg/g (in IntegroPectin) |

Biosynthesis of this compound in Plants

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. The final and specific step involves the attachment of a glucuronic acid moiety to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT).

The biosynthesis can be summarized in the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).

-

Activation to p-Coumaroyl-CoA: p-Coumaric acid is subsequently activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

-

Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone by chalcone synthase (CHS).

-

Isomerization to Naringenin: Naringenin chalcone is then isomerized to the flavanone naringenin by chalcone isomerase (CHI).

-

Hydroxylation to Dihydrokaempferol: Naringenin is hydroxylated at the 3-position to form dihydrokaempferol by flavanone 3-hydroxylase (F3H).

-

Formation of Kaempferol: Dihydrokaempferol is subsequently oxidized to the flavonol kaempferol by flavonol synthase (FLS).

-

Glucuronidation: The final step is the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of kaempferol, catalyzed by a flavonoid 7-O-glucuronosyltransferase (UGT). While the specific UGT for kaempferol 7-O-glucuronidation is not definitively characterized in all plants, enzymes like UGT84F9 have shown activity towards the 7-OH position of flavonoids.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require a systematic approach to ensure accurate and reproducible results. The following sections outline a generalized methodology based on established protocols for flavonoid analysis.

Extraction of Flavonoid Glucuronides from Plant Material

-

Sample Preparation:

-

Collect fresh plant material and either process immediately or freeze-dry (lyophilize) to preserve the chemical integrity of the flavonoids.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Maceration: Suspend the powdered plant material in a solvent system, typically a mixture of methanol or ethanol and water (e.g., 70-80% methanol or ethanol). The acidic conditions (e.g., addition of 0.1% formic acid) can improve the stability of flavonoids.

-

Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used with an appropriate solvent.

-

-

Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the flavonoids.

-

Isolation and Purification of this compound

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or a reversed-phase C18 material.

-

Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol for silica gel, or methanol and water for C18) to separate the different flavonoid glycosides.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol.

-

Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a standard if available.

-

Quantification of this compound by HPLC-DAD/MS

-

Analytical HPLC System:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol.

-

A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Diode Array Detector (DAD): Monitor the absorbance at the maximum wavelength for kaempferol glycosides, which is typically around 350 nm.

-

Mass Spectrometry (MS): For more specific and sensitive detection, couple the HPLC to a mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. The expected [M-H]⁻ ion for this compound (C₂₁H₁₈O₁₂) is m/z 461.07.

-

-

-

Quantification:

-

Prepare a calibration curve using a purified and quantified standard of this compound.

-

Inject the prepared plant extracts into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum (and mass spectrum if using LC-MS).

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide provides a foundational understanding of this compound in the context of plant natural products. The identification of diverse plant sources, elucidation of its biosynthetic pathway, and the establishment of robust analytical protocols are crucial for advancing research in this area. For professionals in drug development, the ability to efficiently source, isolate, and quantify this compound is paramount for preclinical and clinical investigations into its therapeutic potential. Further research is warranted to expand the quantitative database of this compound across a wider range of plant species and to fully characterize the specific enzymes involved in its biosynthesis.

References

- 1. This compound | C21H18O12 | CID 57331037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of the phenolic content in the aerial parts of different varieties of Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Effects of Flavonol and Flavone Glucuronides from Potentilla chinensis Leaves on TNF-α-Exposed Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Glucuronidation Gateway: A Technical Guide to the Biosynthesis of Kaempferol 7-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol 7-glucuronide, a significant metabolite of the dietary flavonoid kaempferol. This document details the enzymatic cascade from the precursor L-phenylalanine to the final glucuronidated product, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding for researchers in drug development and the natural products field.

Introduction: The Significance of Kaempferol and its Glucuronidation

Kaempferol, a polyphenolic flavonoid ubiquitously found in a variety of plant-based foods, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, the bioavailability and in vivo activity of kaempferol are largely influenced by its metabolic fate. One of the primary metabolic routes is glucuronidation, a phase II detoxification process that enhances the water solubility and excretion of xenobiotics and endogenous compounds.

The attachment of a glucuronic acid moiety to the 7-hydroxyl group of kaempferol to form this compound is a critical step in its metabolism. This biotransformation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the intricacies of this biosynthetic pathway is paramount for predicting the pharmacokinetic profile of kaempferol and for the rational design of flavonoid-based therapeutic agents.

The Biosynthetic Pathway: From Amino Acid to Glucuronide

The journey to this compound begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways, culminating in the specific glucuronidation of the kaempferol aglycone.

The Phenylpropanoid and Flavonoid Biosynthesis Pathways

The initial steps involve the conversion of L-phenylalanine to p-Coumaroyl-CoA, a central intermediate in the biosynthesis of numerous plant secondary metabolites. This is followed by the core flavonoid pathway leading to the synthesis of kaempferol.[1][2][3][4] The key enzymatic steps are outlined below:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-Coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to its corresponding flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield kaempferol.

Glucuronidation of Kaempferol

The final and pivotal step in the formation of this compound is the conjugation of a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

References

In Vitro Mechanism of Action of Kaempferol 7-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-glucuronide, a flavonoid glycoside found in numerous plant species, has garnered significant interest for its potential therapeutic properties. In vitro studies have begun to elucidate the molecular mechanisms underlying its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its impact on key signaling pathways. Detailed experimental protocols for assays used to characterize these activities are provided, along with a compilation of available quantitative data to facilitate comparative analysis. Visual representations of the signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.

Anti-inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory properties in vitro, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators in various cell lines, most notably in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of NF-κB, AP-1, and JAK-STAT Signaling Pathways

A primary mechanism of the anti-inflammatory action of Kaempferol 7-O-β-D-glucoside is its ability to inhibit the activation of critical transcription factors, including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. In LPS-stimulated RAW 264.7 macrophages, Kaempferol 7-O-β-D-glucoside has been shown to attenuate the nuclear translocation of the NF-κB p65 subunit by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[1] It also inhibits the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation.[1]

Furthermore, this flavonoid glycoside reduces the activity of AP-1 by inhibiting the expression of c-Fos in the nucleus.[1] The JAK-STAT pathway is also a target, with Kaempferol 7-O-β-D-glucoside abrogating the LPS-induced phosphorylation of STAT1 and STAT3 by inhibiting the upstream kinases JAK1 and JAK2.[1]

A related compound, Kaempferol-3-O-β-d-glucuronate, has also been shown to inhibit the NF-κB pathway in LPS-stimulated BV2 microglial cells.[2]

Downregulation of Pro-inflammatory Enzymes and Cytokines

The inhibition of these signaling pathways by this compound leads to the downstream suppression of pro-inflammatory enzymes and cytokines. Specifically, it downregulates the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][3] The mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are also significantly reduced in the presence of Kaempferol 7-O-β-D-glucoside.[1]

dot

References

- 1. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects and Pharmacology of Kaempferol 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol, a dietary flavonoid, is extensively metabolized in vivo to its glucuronide and sulfate conjugates, with kaempferol 7-glucuronide being one of the significant circulating metabolites. While a substantial body of research exists for the aglycone, kaempferol, and its 3-O-glucuronide metabolite, data specifically on the in vivo effects of this compound is more limited. This technical guide synthesizes the available preclinical data on the pharmacokinetics and pharmacological activities of kaempferol and its glucuronidated forms, with a focus on this compound where data is available. The primary pharmacological effects—anti-inflammatory, antioxidant, and anti-cancer—are discussed in the context of their underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Nrf2/HO-1. This document aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of cellular signaling pathways.

Introduction

Kaempferol is a natural flavonol found in a variety of fruits, vegetables, and medicinal plants.[1] Following oral ingestion, kaempferol undergoes extensive first-pass metabolism in the intestines and liver, leading to the formation of glucuronide and sulfate conjugates.[2][3] These metabolites, including this compound, are the predominant forms found in systemic circulation and are considered to be biologically active, either directly or after conversion back to the aglycone at target tissues.[4] Understanding the in vivo pharmacology of these metabolites is crucial for evaluating the therapeutic potential of kaempferol-rich dietary interventions and for the development of novel therapeutics.

Pharmacokinetics and Metabolism

The oral bioavailability of kaempferol is generally low, estimated to be around 2-3%, due to extensive first-pass metabolism.[2] Glucuronidation is a major metabolic pathway, with kaempferol-3-glucuronide and kaempferol-7-glucuronide being significant metabolites found in plasma.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, kaempferol glycosides are hydrolyzed to the aglycone by intestinal enzymes or gut microbiota. The aglycone is then absorbed and undergoes phase II metabolism in the enterocytes and hepatocytes to form glucuronides and sulfates.[3] These conjugated metabolites are then distributed systemically via the bloodstream and are eventually excreted, primarily in the urine and bile.

Quantitative Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not extensively reported. However, studies analyzing the plasma concentrations of kaempferol and its metabolites after oral administration provide valuable insights.

| Compound | Dose (Oral) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Kaempferol | 100 mg/kg | Rat | 38.84 ± 9.05 | 0.25 ± 0.13 | Not Reported | Not Reported | [5] |

| Kaempferol | 250 mg/kg | Rat | Not Reported | ~1-2 | Not Reported | ~3-4 | [2] |

| Glucuronidated Kaempferol (Total) | Not Specified | Rat | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

Note: Data for individual glucuronide isomers are often reported collectively. The provided data for kaempferol aglycone illustrates the rapid absorption and clearance.

In Vivo Pharmacological Effects

The primary pharmacological activities attributed to kaempferol and its metabolites are anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Kaempferol and its glucuronides have demonstrated potent anti-inflammatory effects in various in vivo models. These effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Model: Carrageenan-Induced Paw Edema in Mice [6][7]

-

Protocol:

-

Male Swiss albino mice are fasted overnight with free access to water.

-

Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin 10 mg/kg), and test groups receiving varying doses of this compound (e.g., 10, 20, 50 mg/kg, p.o.).

-

One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated.

-

Experimental Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice [5][8]

-

Protocol:

-

BALB/c mice are pre-treated with this compound (e.g., 25, 50, 100 mg/kg, p.o.) for 7 days.

-

On the 7th day, inflammation is induced by intraperitoneal injection of LPS (5 mg/kg).

-

After a specified time (e.g., 6 hours), animals are euthanized, and blood and tissues (e.g., brain, liver) are collected.

-

Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) are measured using ELISA and Western blotting, respectively.

-

| Effect | Model | Doses of Kaempferol or its Glucuronides | Observed Effect | Reference |

| Reduced Paw Edema | Carrageenan-induced paw edema in mice | Dose-dependent | Significant reduction in paw volume | [7] |

| Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced inflammation in mice | 25, 50, 100 mg/kg (Kaempferol) | Dose-dependent reduction in cytokine levels in brain tissue | [5] |

| Inhibition of iNOS and COX-2 expression | LPS-induced inflammation in mice | 25, 50, 100 mg/kg (Kaempferol) | Downregulation of iNOS and COX-2 protein expression | [5] |

Antioxidant Activity

Kaempferol and its metabolites exhibit significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Experimental Model: Assessment of In Vivo Antioxidant Enzyme Activity [9]

-

Protocol:

-

Animals (e.g., rats or mice) are treated with an inducing agent to provoke oxidative stress (e.g., streptozotocin for diabetes-induced oxidative stress).

-

Test groups receive daily oral administration of this compound at various doses.

-

After the treatment period, animals are euthanized, and liver or other tissues are homogenized.

-

The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using spectrophotometric assays.

-

Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also quantified.

-

| Effect | Model | Doses of Kaempferol | Observed Effect | Reference |

| Increased Antioxidant Enzyme Activity | Streptozotocin-induced diabetic rats | Not specified | Increased activities of SOD, CAT, GPx, and GST in tissues | [9] |

| Reduced Lipid Peroxidation | Various oxidative stress models | Not specified | Decreased levels of MDA in tissues | [9] |

Anti-Cancer Activity

Kaempferol has been shown to inhibit tumor growth and metastasis in various in vivo cancer models. These effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Experimental Model: Breast Cancer Xenograft in Nude Mice [10][11]

-

Protocol:

-

Female immunodeficient nude mice (e.g., BALB/c nude) are used.

-

Human breast cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

-

The treatment group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection).

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers like Ki-67).

-

| Effect | Model | Doses of Kaempferol | Observed Effect | Reference |

| Reduced Tumor Growth | Oral cancer xenograft model | Not specified | Significant decrease in tumor volume over 4 weeks | [12] |

| Inhibition of Breast Tumor Growth | Breast cancer xenograft model | Not specified | Inhibition of estrogen-induced tumor growth | [10] |

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound are underpinned by its interaction with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Kaempferol and its glycosides inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[13][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Kaempferol modulates this pathway to exert its anti-cancer effects.[12]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival and proliferation. Its inhibition by kaempferol is a key mechanism for its anti-cancer activity.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. Kaempferol and its metabolites can activate this pathway, leading to increased expression of antioxidant enzymes.[15]

Conclusion and Future Directions

This compound, as a major in vivo metabolite of dietary kaempferol, likely contributes significantly to its pharmacological effects. The available evidence, largely extrapolated from studies on kaempferol and its other glucuronide forms, points to potent anti-inflammatory, antioxidant, and anti-cancer activities. These effects are mediated through the modulation of key cellular signaling pathways.

However, there is a clear need for further research to specifically delineate the pharmacokinetic profile and in vivo efficacy of purified this compound. Such studies would provide a more precise understanding of its therapeutic potential and facilitate its development as a potential therapeutic agent. Future investigations should focus on head-to-head comparisons of the different kaempferol metabolites to determine their relative contributions to the overall in vivo activity of kaempferol.

References

- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenols-absorption and occurrence in the body system [jstage.jst.go.jp]

- 3. Simultaneous determination of five free and total flavonoids in rat plasma by ultra HPLC–MS/MS and its application to a… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat… [ouci.dntb.gov.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]

- 15. The Osteoprotective Effects Of Kaempferol: The Evidence From In Vivo And In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Kaempferol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a naturally occurring flavonol, and its glycosidic derivatives have garnered significant attention in the scientific community for their wide-ranging pharmacological activities. Named in honor of the 17th-century German naturalist Engelbert Kaempfer, the core kaempferol structure was first identified in the tea plant, Camellia sinensis. This technical guide provides an in-depth exploration of the discovery and history of kaempferol glycosides, detailing the pivotal moments of their isolation and characterization. It further presents a comprehensive overview of the experimental protocols, both historical and contemporary, used in their study, and summarizes key quantitative data. Finally, this guide elucidates the intricate signaling pathways through which these compounds exert their biological effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

A Journey Through Time: The Discovery and History of Kaempferol Glycosides

The story of kaempferol glycosides is intrinsically linked to the broader history of flavonoid research. In the 1930s, the Hungarian biochemist Albert Szent-Györgyi first isolated a mixture of flavonoids from citrus fruits, which he initially named "vitamin P" for its ability to reduce the permeability of capillaries.[1] This pioneering work laid the foundation for the recognition of flavonoids as a distinct class of bioactive compounds.

Early methods for the isolation of flavonoid glycosides, like those likely employed by Perkin, were laborious processes reliant on classical chemical techniques. These typically involved the extraction of plant material with solvents like ethanol, followed by a series of precipitation and crystallization steps to purify the desired compound. The structural elucidation at the time depended on chemical degradation studies and the analysis of the resulting fragments.

The advent of modern analytical techniques in the mid-20th century and their continuous refinement to the present day have revolutionized the study of kaempferol glycosides. The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), has enabled the efficient separation and quantification of these compounds from complex plant extracts. Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have become indispensable for the unambiguous determination of their intricate chemical structures, including the nature and position of the sugar moieties attached to the kaempferol aglycone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical, chemical, and biological properties of kaempferol and some of its common glycosides.

Table 1: Physicochemical Properties of Kaempferol

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₆ | [3] |

| Molecular Weight | 286.24 g/mol | [3] |

| Melting Point | 276-278 °C | [3] |

| Solubility | Slightly soluble in water; soluble in hot ethanol, ether, and DMSO | [3] |

Table 2: Biological Activities of Kaempferol and its Glycosides (IC₅₀ values)

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Kaempferol | HepG2 (Liver Cancer) | Anticancer | 30.92 | |

| Kaempferol | CT26 (Colon Cancer) | Anticancer | 88.02 | |

| Kaempferol | B16F1 (Melanoma) | Anticancer | 70.67 | |

| Kaempferol-7-O-glucoside | ConA-activated T cells | Anti-inflammatory | >100 | |

| Kaempferol-3-O-rhamnoside | ConA-activated T cells | Anti-inflammatory | >100 | |

| Kaempferol-3-O-rutinoside | ConA-activated T cells | Anti-inflammatory | >100 |

Experimental Protocols

This section details the methodologies for the extraction, purification, and structural elucidation of kaempferol glycosides, reflecting both historical and modern approaches.

Historical Method: Isolation of Kaempferitrin (Conceptual Reconstruction based on A.G. Perkin's Era)

-

Extraction: Dried and powdered leaves of Indigofera arrecta would be subjected to exhaustive extraction with a solvent such as boiling ethanol in a Soxhlet apparatus.

-

Solvent Removal: The ethanolic extract would be concentrated under reduced pressure to yield a crude residue.

-

Purification: The crude extract would be treated with a series of solvents of varying polarities to remove impurities. This might involve partitioning between water and an immiscible organic solvent like diethyl ether.

-

Crystallization: The partially purified fraction containing the glycoside would be repeatedly crystallized from a suitable solvent or solvent mixture (e.g., ethanol-water) until a constant melting point was achieved, indicating a pure compound.

-

Characterization: The purified crystalline solid would be characterized by its melting point, elemental analysis (to determine the empirical formula), and specific rotation. Chemical degradation, such as acid hydrolysis to yield the aglycone (kaempferol) and the sugar components, would be a key step in structure determination. The identities of the sugar and aglycone would be confirmed by comparison with known standards.

Modern Method: Isolation and Elucidation of Kaempferol Glycosides

Modern approaches offer significantly improved efficiency, resolution, and structural detail.

-

Extraction: Air-dried and powdered plant material is typically extracted with methanol or ethanol at room temperature through maceration or with the aid of ultrasonication or microwave-assisted extraction to enhance efficiency.[4]

-

Fractionation: The crude extract is concentrated and then fractionated using column chromatography. A common approach is to use a non-polar resin (e.g., Diaion HP-20) and elute with a stepwise gradient of methanol in water to separate compounds based on polarity.

-

Purification: The flavonoid-rich fractions are further purified by repeated column chromatography on silica gel or Sephadex LH-20, often using a gradient of solvents such as chloroform-methanol or ethyl acetate-methanol.[2] Final purification is often achieved by preparative HPLC.

-

Structural Elucidation:

-

UV-Vis Spectroscopy: Provides initial information about the flavonoid skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing information about the sugar sequence and the aglycone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information on the number and types of protons and their connectivity. ¹³C-NMR reveals the number and types of carbon atoms. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for establishing the complete structure, including the attachment points of the sugars to the aglycone and the linkages between sugar units.

-

Signaling Pathways and Mechanisms of Action

Kaempferol glycosides exert their diverse biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Conclusion

From their initial discovery through classical chemical methods to their comprehensive characterization using modern analytical techniques, kaempferol glycosides have remained a fascinating and important class of natural products. Their ability to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and antioxidant defense underscores their significant therapeutic potential. This technical guide provides a foundational understanding of the history, analysis, and biological activity of kaempferol glycosides, serving as a valuable resource to inspire and support future research and development in this promising area of medicinal chemistry and pharmacology.

References

Kaempferol 7-glucuronide: A Core Component of Plant Secondary Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kaempferol 7-glucuronide, a glycosylated derivative of the flavonol kaempferol, is a significant secondary metabolite in a variety of plant species. This technical guide provides a comprehensive overview of its biosynthesis, its multifaceted roles in plant physiology and defense, and detailed methodologies for its study. Through a synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this important phytochemical.

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites, play crucial roles in plant development, reproduction, and survival. Kaempferol, a prominent flavonol, and its glycosylated derivatives are ubiquitously distributed throughout the plant kingdom.[1] Glycosylation, the enzymatic addition of sugar moieties, significantly alters the chemical and physical properties of flavonoids, affecting their solubility, stability, and biological activity.[2] this compound is one such derivative, where a glucuronic acid molecule is attached to the 7-hydroxyl group of the kaempferol backbone. This modification is critical for its function and localization within the plant cell. This guide delves into the intricate world of this compound, exploring its metabolic origins, its physiological significance, and the experimental approaches to unlock its secrets.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. The final and determinative step is the regioselective glucuronidation of kaempferol at the 7-hydroxyl position.

The Phenylpropanoid Pathway and Kaempferol Formation

The journey to this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to naringenin, a key flavanone intermediate.

From naringenin, the pathway to kaempferol involves two crucial enzymes:

-

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS): FLS then introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.[3]

Glucuronidation: The Final Step

The conversion of kaempferol to this compound is catalyzed by a specific UDP-glucuronosyltransferase (UGT). These enzymes utilize UDP-glucuronic acid as a sugar donor to attach the glucuronic acid moiety to the acceptor molecule, in this case, kaempferol. While the specific UGT responsible for the 7-O-glucuronidation of kaempferol has not been definitively identified in all plant species, it is known that plant UGTs exhibit high regioselectivity, ensuring the precise placement of the sugar.[4]

The overall biosynthetic pathway can be visualized as follows:

Role in Plant Secondary Metabolism

This compound plays a pivotal role in various aspects of plant secondary metabolism, contributing to growth regulation, stress responses, and defense mechanisms.

Regulation of Plant Growth and Development

Flavonoids, including kaempferol and its glycosides, are known to modulate the transport of the plant hormone auxin.[2] While specific studies on this compound are limited, evidence suggests that different flavonoid glycosides can act as endogenous inhibitors of polar auxin transport.[5] By influencing auxin gradients, this compound may participate in the regulation of processes such as root development, shoot branching, and gravitropism.

Response to Abiotic and Biotic Stress

Plants synthesize and accumulate flavonoids in response to a wide range of environmental stresses. Kaempferol and its derivatives have been shown to accumulate under conditions of high light, UV radiation, drought, and nutrient deficiency.[6] These molecules act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[7]

In the context of biotic stress, this compound and related compounds can function as antimicrobial agents, directly inhibiting the growth of pathogenic fungi and bacteria.[6] They can also act as signaling molecules, mediating plant-pathogen interactions and inducing defense responses.

Quantitative Data

| Plant Species | Tissue | Compound | Concentration (mg/kg fresh weight) | Reference |

| Tibouchina semidecandra | Mature Leaves | Kaempferol | 4689.75 ± 654.83 | [8] |

| Tibouchina semidecandra | Young Leaves | Kaempferol | 1945.04 ± 138.81 | [8] |

| Cassia nodosa | Flowers | Kaempferol-7-O-glucoside | 210 | [9] |

| Citrus Processing Waste | IntegroPectin | Kaempferol 7-O-glucuronide | 260 | [6] |

| Maesa membranacea | Leaves (hydroalcoholic extract) | Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | 8900 ± 800 | [5] |

| Maesa membranacea | Leaves (infusion) | Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | 7000 ± 200 | [5] |

Experimental Protocols

The study of this compound requires robust and validated experimental protocols for its extraction, purification, and quantification.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is outlined below.

Detailed Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent degradation. The dried material is then ground into a fine powder.[1]

-

Extraction: The powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, often with sonication or maceration to improve efficiency.[10]

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. The flavonoid glycosides will remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography for further separation. Sephadex LH-20 is commonly used for initial cleanup, followed by silica gel or C18 reversed-phase chromatography.[11]

-

Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.[12]

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: A system equipped with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.[10]

MRM Transitions:

The specific precursor and product ions for this compound need to be determined by infusing a standard or a purified sample. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ion will correspond to the kaempferol aglycone after the loss of the glucuronic acid moiety.

Sample Preparation for UPLC-MS/MS:

A simplified extraction protocol is sufficient for quantification:

-

Extract a known weight of powdered plant material with 80% methanol.

-

Centrifuge the extract to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

Signaling Pathways

While the specific signaling pathways directly activated by this compound in plants are still under investigation, it is likely to be involved in pathways modulated by its aglycone, kaempferol. Kaempferol has been shown to influence several key signaling cascades in response to both internal and external stimuli.

Kaempferol can modulate mitogen-activated protein kinase (MAPK) signaling cascades, which are central to plant defense responses.[13] Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a phosphorylation cascade is initiated, leading to the activation of transcription factors and the expression of defense-related genes. Kaempferol can influence the activity of specific MAPKs, thereby fine-tuning the plant's immune response.

Furthermore, the interaction of kaempferol with auxin transport proteins suggests a role in developmental signaling.[2] The precise molecular interactions and downstream consequences of this compound in these pathways represent an exciting area for future research.

Conclusion

This compound is a key player in the complex network of plant secondary metabolism. Its biosynthesis from the core phenylpropanoid pathway and subsequent glucuronidation highlight the intricate enzymatic machinery within plants. Its roles in growth regulation, stress mitigation, and defense underscore its importance for plant fitness and survival. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further explore the quantitative distribution and functional significance of this fascinating molecule. As our understanding of the signaling pathways influenced by this compound deepens, so too will our appreciation for its contribution to the chemical ecology of plants and its potential applications in agriculture and medicine.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIMULTANEOUS QUANTIFICATION OF KAEMPFEROL AND QUERCETIN IN MEDICINAL PLANTS USING HPTLC | Semantic Scholar [semanticscholar.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

Spectroscopic and Biological Insights into Kaempferol 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol 7-glucuronide, a significant metabolite of the dietary flavonoid kaempferol. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its biological activities.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for Kaempferol 7-O-β-D-glucuronide, synthesized and characterized in DMSO-d6, are presented below. These data are essential for the unambiguous identification of the compound.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol 7-O-β-D-glucuronide (600/150 MHz, DMSO-d6) [1]

| Position | ¹H Chemical Shift (δ ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ ppm) |

| Aglycone Moiety | ||

| 2 | - | 147.9 |

| 3 | - | 136.2 |

| 4 | - | 176.2 |

| 5 | - | 160.5 |

| 6 | 6.43 (d, 2.2) | 98.9 |

| 7 | - | 162.5 |

| 8 | 6.80 (d, 2.1) | 94.6 |

| 9 | - | 156.1 |

| 10 | - | 105.1 |

| 1' | - | 121.8 |

| 2', 6' | 8.04 (d, 9.0) | 130.0 |

| 3', 5' | 6.93 (d, 9.0) | 115.8 |

| 4' | - | 159.5 |

| Glucuronic Acid Moiety | ||

| 1'' | 5.22 (d, 7.6) | 99.4 |

| 2'' | 3.26-3.30 (m) | 72.9 |

| 3'' | 3.33 (t, 8.9) | 75.6 |

| 4'' | 3.39 (t, 9.3) | 71.4 |

| 5'' | 4.03 (d, 9.6) | 75.5 |

| 6'' | - | 170.3 |

Mass Spectrometry Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoid glycosides. In negative ion mode, this compound typically exhibits a deprotonated molecular ion and a characteristic fragmentation pattern involving the loss of the glucuronic acid moiety.

Table 2: ESI-MS/MS Fragmentation Data for this compound

| Ion | m/z (Da) | Description |

| [M-H]⁻ | 461 | Deprotonated molecular ion |

| [M-H-176]⁻ | 285 | Fragment ion corresponding to the loss of the glucuronic acid moiety (176 Da), resulting in the kaempferol aglycone anion. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and spectroscopic analysis of this compound, providing a reproducible framework for researchers.

Synthesis and Purification of Kaempferol 7-O-β-D-glucuronide[1]

-

Deprotection: 3,5-Di-O-acetyl-kaempferol-7-O-(2'',3'',4''-tri-O-acetyl)-β-D-glucuronic acid methyl ester (11.2 mg, 16.3 µmol) is dissolved in 10 mL of 50% aqueous methanol.

-

To this solution, 0.3 mL of aqueous sodium carbonate (0.5 M) is added, and the reaction mixture is stirred at room temperature for 1 hour.

-

After cooling, the pH is adjusted to ≤ 3 with Dowex 50 W X 4 resin.

-

The mixture is filtered, and the residue is washed with 10 mL of 50% aqueous methanol and 10 mL of methanol.

-

Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Instrument: Semipreparative HPLC system

-

Column: Knauer, Vertex, 16 x 250 mm

-

Stationary Phase: Eurospher-100 C18, 7 µm

-

Mobile Phase: A: H₂O + 0.1% Trifluoroacetic acid (TFA), B: Acetonitrile + 0.1% TFA

-

Gradient: 0 min: 10% B; 15 min: 45% B; 16 min: 90% B; 16-18 min: 90% B; 19 min: 10% B

-

Flow Rate: 10 mL/min

-

Detection: UV detection at λmax = 225, 251, 262, 364 nm

-

Retention Time (tR): 14.0 min

-

NMR Spectroscopy

-

Instrument: 600 MHz NMR spectrometer for ¹H NMR and 150 MHz for ¹³C NMR.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Temperature: 298 K.

-

Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

LC-MS/MS Analysis

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.

Biological Activity and Signaling Pathways

Kaempferol and its glycosides are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. While research specifically on the 7-glucuronide is emerging, studies on closely related compounds and the aglycone provide strong indications of its potential mechanisms of action.

Kaempferol 7-O-glucoside has been shown to exhibit antioxidant and anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3] Furthermore, a structurally related kaempferol glycoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been demonstrated to exert its anti-inflammatory effects by suppressing key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the protein kinase B (Akt) pathway in RAW 264.7 cells.[4]

The aglycone, kaempferol, is a well-studied anti-inflammatory agent that can modulate the expression of pro-inflammatory mediators. It is known to interfere with the NF-κB signaling pathway, a central regulator of inflammation. The diagram below illustrates the putative inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.

Caption: Putative mechanism of this compound in inhibiting the LPS-induced inflammatory response.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics and bioavailability of kaempferol and its metabolites.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of kaempferol, a flavonoid with significant therapeutic potential. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, summarizes key quantitative data, outlines common experimental methodologies, and visualizes its interaction with critical cellular signaling pathways.

Executive Summary

Kaempferol, a natural flavonol found in a variety of plants, has garnered considerable interest for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its therapeutic application is often hindered by poor oral bioavailability, primarily due to extensive first-pass metabolism.[1][2] Upon ingestion, kaempferol is rapidly metabolized in the intestines and liver into various conjugates, predominantly glucuronides and sulfates.[1][3] Understanding the pharmacokinetic intricacies of kaempferol and its metabolites is paramount for the development of effective therapeutic strategies.

Pharmacokinetic Parameters of Kaempferol

The oral bioavailability of kaempferol is notably low. Studies in rats have reported an oral bioavailability of approximately 2%.[2][4] This is largely attributed to extensive first-pass metabolism.[2] The primary metabolites of kaempferol are its glucuronide and sulfate conjugates.[1][3]

Quantitative Pharmacokinetic Data in Rats

The following table summarizes the key pharmacokinetic parameters of kaempferol following intravenous (IV) and oral (PO) administration in rats.

| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Rat | IV | 10 | - | - | 0.76 ± 0.1 | - | [2] |

| Rat | IV | 25 | - | - | - | - | [2] |

| Rat | PO | 100 | - | ~1-2 | - | ~2 | [2][4] |

| Rat | PO | 250 | - | ~1-2 | - | ~2 | [2][4] |

Note: Specific Cmax and AUC values for oral administration were not consistently reported across all cited literature in a directly comparable format.

Metabolism of Kaempferol

Kaempferol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, in the liver and small intestine.[2][5] The major metabolites identified in plasma are kaempferol-3-glucuronide, kaempferol-7-glucuronide, and kaempferol-7-sulfate.[6] In some cases, quercetin has been identified as an oxidative metabolite.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A typical experimental design to evaluate the pharmacokinetics of kaempferol in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[2][4]

-

Administration:

-

Intravenous (IV): Kaempferol is dissolved in a suitable vehicle and administered as a bolus injection, typically into the tail vein.

-

Oral (PO): Kaempferol is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points from the jugular or saphenous vein.[5][7]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8]

-

Sample Analysis: Plasma concentrations of kaempferol and its metabolites are quantified using a validated analytical method, such as HPLC or LC-MS/MS.[9][10]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, and bioavailability.[2]

Analytical Methodology: LC-MS/MS for Kaempferol and Metabolite Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for the simultaneous determination of kaempferol and its metabolites in plasma.[9][10]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[11]

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent such as acetonitrile or methanol.[9][11]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[9][10] Specific precursor-to-product ion transitions are monitored for kaempferol and its metabolites to ensure selectivity and sensitivity.

Visualization of Cellular Interactions and Experimental Processes

Signaling Pathways Modulated by Kaempferol

Kaempferol has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and angiogenesis.[2][12]

Caption: Kaempferol's modulation of key cellular signaling pathways.

Experimental Workflow for a Kaempferol Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of kaempferol.

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetic profile of kaempferol is characterized by low oral bioavailability and extensive metabolism to glucuronide and sulfate conjugates. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in designing and interpreting studies on kaempferol. The visualization of its interactions with key signaling pathways offers insights into its mechanisms of action. Further research focusing on strategies to enhance the bioavailability of kaempferol, such as novel drug delivery systems, is warranted to unlock its full therapeutic potential.

References

- 1. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]

- 5. lar.fsu.edu [lar.fsu.edu]

- 6. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 8. unmc.edu [unmc.edu]

- 9. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Kaempferol 7-glucuronide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Kaempferol 7-glucuronide from plant material. This compound is a flavonoid glycoside with potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] These protocols are intended to guide researchers in the isolation and characterization of this compound for further investigation in drug discovery and development.

Introduction to this compound

Kaempferol and its glycosides are widely distributed in the plant kingdom and are known for their various biological activities.[4] this compound is a specific glycosidic form of kaempferol that has been identified in various plants. The extraction and purification of this compound are crucial steps for its pharmacological evaluation and potential therapeutic application.

Extraction of this compound

The selection of an appropriate extraction method and solvent is critical for maximizing the yield of this compound from plant material. Flavonoid glycosides are polar molecules; therefore, polar solvents are generally more effective for their extraction.

Recommended Extraction Techniques

2.1.1. Maceration

Maceration is a simple and widely used technique for the extraction of flavonoids. It involves soaking the plant material in a solvent for an extended period.

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It is a more rapid and efficient method compared to maceration.[5]

2.1.3. Reflux Extraction

Reflux extraction involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. This technique is suitable for heat-stable compounds.

Solvent Selection

The choice of solvent significantly impacts the extraction yield. Aqueous mixtures of alcohols are commonly used for extracting flavonoid glycosides.

| Solvent System | Rationale |

| 80% Methanol | High polarity, effective for extracting glycosides. |

| 70% Ethanol | A greener alternative to methanol with good extraction efficiency for flavonoids.[6] |

| Ethyl Acetate | Can be used for selective extraction after an initial extraction with a more polar solvent.[7] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol describes the extraction of this compound using UAE, a modern and efficient technique.

Materials:

-

Dried and powdered plant material

-

80% Methanol

-

Ultrasonic bath

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Add 100 mL of 80% methanol to the plant material in a flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

-

Lyophilize the concentrated extract using a freeze-dryer to obtain a crude powder.

Protocol 2: Maceration

This protocol provides a simpler, alternative method for extraction.

Materials:

-

Dried and powdered plant material

-

70% Ethanol

-

Shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 20 g of the dried, powdered plant material.

-